Calcium;hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction of Calcium Oxide with Water: The most common method of preparing calcium hydroxide is by reacting calcium oxide with water. This reaction is highly exothermic, producing a significant amount of heat: [ \text{CaO} + \text{H₂O} \rightarrow \text{Ca(OH)₂} ]

Reaction of Calcium Chloride with Sodium Hydroxide: Another method involves reacting calcium chloride with sodium hydroxide in an aqueous solution, resulting in the formation of calcium hydroxide and sodium chloride: [ \text{CaCl₂} + 2\text{NaOH} \rightarrow \text{Ca(OH)₂} + 2\text{NaCl} ]

Industrial Production Methods:

Hydration of Quicklime: In industrial settings, calcium hydroxide is produced by hydrating quicklime in a controlled environment to ensure high purity and consistency.

Mechanical Preparation: This involves adding calcium hydroxide raw material into a high-speed mixer with water and a dispersant, followed by spray drying and sintering at high temperatures.

Analyse Des Réactions Chimiques

Types of Reactions:

Neutralization: Calcium hydroxide reacts with acids to form salts and water. For example, with hydrochloric acid: [ \text{Ca(OH)₂} + 2\text{HCl} \rightarrow \text{CaCl₂} + 2\text{H₂O} ]

Carbonation: It reacts with carbon dioxide to form calcium carbonate: [ \text{Ca(OH)₂} + \text{CO₂} \rightarrow \text{CaCO₃} + \text{H₂O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Gases: Carbon dioxide.

Major Products:

Salts: Calcium chloride, calcium sulfate.

Carbonates: Calcium carbonate.

Applications De Recherche Scientifique

Chemistry:

Carbon Capture: Calcium hydroxide is used in carbon capture and storage technologies due to its ability to react with carbon dioxide to form calcium carbonate.

Biology and Medicine:

Dental Applications: It is widely used in dentistry for pulp capping and root canal treatments due to its antimicrobial properties and ability to stimulate hard tissue formation.

Industry:

Construction: Used in the preparation of mortar, plaster, and cement.

Water Treatment: Employed to neutralize acidic water and remove impurities.

Mécanisme D'action

The primary mechanism of action of calcium hydroxide involves the dissociation of calcium and hydroxide ions. The hydroxide ions increase the pH, creating an alkaline environment that is hostile to bacteria and promotes the formation of hard tissues . In dentistry, this high pH alters the integrity of bacterial cell membranes, leading to their destruction .

Comparaison Avec Des Composés Similaires

Magnesium Hydroxide: Similar in its basic properties but less soluble in water.

Strontium Hydroxide: More soluble in water and used in different industrial applications.

Barium Hydroxide: Highly soluble and used in analytical chemistry.

Uniqueness of Calcium Hydroxide:

Versatility: Used in a wide range of applications from construction to medicine.

Reactivity: Reacts readily with acids and carbon dioxide, making it useful in various chemical processes.

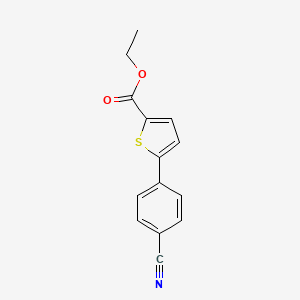

Propriétés

Formule moléculaire |

CaHO+ |

|---|---|

Poids moléculaire |

57.09 g/mol |

Nom IUPAC |

calcium;hydroxide |

InChI |

InChI=1S/Ca.H2O/h;1H2/q+2;/p-1 |

Clé InChI |

ZLYHCTAZFNBBLQ-UHFFFAOYSA-M |

SMILES canonique |

[OH-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)

![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)